1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide
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Overview
Description
1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide is a chemical compound with the molecular formula C17H28N2 It is a derivative of piperidine, a common structural motif in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide typically involves the reaction of 1-benzylpiperidin-4-amine with 1-ethylpropyl bromide under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding N-oxides.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield reduced amine derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Substitution: Alkyl halides, aryl halides, and bases like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: N-oxides of 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine.
Reduction: Reduced amine derivatives.
Substitution: Various N-alkyl or N-aryl substituted piperidinamine derivatives.
Scientific Research Applications
1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its pharmacological properties, including potential analgesic and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-benzylpiperidin-4-amine: A precursor in the synthesis of 1-benzyl-N-(1-ethylpropyl)-4-piperidinamine dihydrobromide.
N-ethylpiperidin-4-amine: Another piperidine derivative with similar structural features.
1-benzyl-N-methylpiperidin-4-amine: A compound with a methyl group instead of an ethylpropyl group.
Uniqueness
This compound is unique due to its specific substitution pattern, which can confer distinct pharmacological and chemical properties. Its combination of a benzyl group and an ethylpropyl group on the piperidine ring differentiates it from other piperidine derivatives, potentially leading to unique interactions with biological targets and distinct applications in research and industry.
Properties
IUPAC Name |
1-benzyl-N-pentan-3-ylpiperidin-4-amine;dihydrobromide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2.2BrH/c1-3-16(4-2)18-17-10-12-19(13-11-17)14-15-8-6-5-7-9-15;;/h5-9,16-18H,3-4,10-14H2,1-2H3;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSISXDVYBPYQJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC1CCN(CC1)CC2=CC=CC=C2.Br.Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30Br2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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